The 1,4-Benzoxazin-3-one Scaffold: A Privileged Heterocycle
The 1,4-Benzoxazin-3-one Scaffold: A Privileged Heterocycle
An In-Depth Technical Guide to 4-Cyanomethyl-1,4-Benzoxazin-3-one
This guide provides a comprehensive technical overview of 4-cyanomethyl-1,4-benzoxazin-3-one, a derivative of the medicinally significant 1,4-benzoxazin-3-one scaffold. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel or specialized research chemical, this document synthesizes established principles of benzoxazinone chemistry to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
The 1,4-benzoxazin-3-one core is a bicyclic heterocyclic system that is a prominent feature in numerous biologically active molecules.[1] These compounds are recognized for a wide spectrum of pharmacological activities, including but not limited to antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The versatility of the benzoxazinone scaffold stems from its rigid structure and the presence of multiple sites for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties. The nitrogen atom at the 4-position, in particular, is a key site for introducing various substituents to modulate activity.
Identification and Physicochemical Properties
As 4-cyanomethyl-1,4-benzoxazin-3-one is not a commonly cataloged compound, we will reference the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, for foundational data.
Table 1: Identification of the Parent Scaffold and Related Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2H-1,4-Benzoxazin-3(4H)-one | 5466-88-6 | C₈H₇NO₂ | 149.15 |
| 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 19165-25-4 | C₉H₆BrNO₂ | 240.05 |
Below are the predicted physicochemical properties for the target compound, 4-cyanomethyl-1,4-benzoxazin-3-one. These values are computationally derived and serve as a valuable guide for experimental work.
Table 2: Predicted Physicochemical Properties of 4-Cyanomethyl-1,4-benzoxazin-3-one
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 188.058577 |
| Topological Polar Surface Area | 59.8 Ų |
Synthesis and Mechanistic Insights
The synthesis of 4-cyanomethyl-1,4-benzoxazin-3-one can be logically approached through the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one. This method is a standard and effective way to introduce substituents onto the nitrogen atom of the benzoxazinone ring.
Proposed Synthetic Protocol
Reaction: N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one with Bromoacetonitrile.
Materials:
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2H-1,4-Benzoxazin-3(4H)-one (1.0 eq)
-
Bromoacetonitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
Step-by-Step Procedure:
-
To a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the deprotonation of the amide nitrogen.
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Add bromoacetonitrile dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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The resulting precipitate can be collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base (K₂CO₃): The amide proton on the benzoxazinone nitrogen is weakly acidic. A moderately strong base like potassium carbonate is sufficient to deprotonate it, forming a nucleophilic anion.
-
Solvent (DMF/ACN): Polar aprotic solvents are ideal for this type of Sₙ2 reaction as they solvate the cation of the base, leaving the anion more reactive, without interfering with the nucleophile.
-
Reagent (Bromoacetonitrile): This is an effective electrophile, with the bromine atom being a good leaving group, allowing for efficient alkylation of the nitrogen nucleophile.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic route for 4-cyanomethyl-1,4-benzoxazin-3-one.
Spectroscopic Characterization Profile
The structural confirmation of the synthesized 4-cyanomethyl-1,4-benzoxazin-3-one would rely on standard spectroscopic techniques. Below are the expected characteristic signals.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | * Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).* Methylene Protons (-CH₂-CN): A singlet around δ 4.9-5.1 ppm (2H).* Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.7-4.8 ppm (2H). |
| ¹³C NMR | * Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.* Nitrile Carbon (-CN): A signal around δ 115-117 ppm.* Aromatic Carbons: Signals in the range of δ 115-145 ppm.* Methylene Carbon (-CH₂-CN): A signal around δ 35-40 ppm.* Methylene Carbon (-O-CH₂-CO-): A signal around δ 67-69 ppm. |
| IR (Infrared) | * C=O Stretch (Lactam): A strong absorption band around 1680-1700 cm⁻¹.* C≡N Stretch (Nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.* C-O-C Stretch: Absorption bands in the region of 1200-1250 cm⁻¹. |
Potential Biological Activity and Applications
The 1,4-benzoxazin-3-one scaffold is a known pharmacophore with a wide range of biological activities.[4][5] The introduction of a cyanomethyl group at the N-4 position is expected to modulate these properties.
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Antimicrobial and Antifungal Activity: Many N-substituted benzoxazinone derivatives exhibit potent antimicrobial and antifungal properties.[3][6] The cyanomethyl group may enhance these activities by altering the electronic and lipophilic character of the molecule.
-
Anticancer Potential: Nitrogen-containing heterocycles are a cornerstone of many anticancer drugs.[7] The cyanomethyl moiety has been incorporated into various compounds to enhance their antiproliferative effects.[8]
-
Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors of various enzymes, such as tyrosine kinases and soluble epoxide hydrolase.[9][10] The nitrile group can act as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes.
Logical Framework for Biological Potential
Caption: Influence of the N-cyanomethyl group on biological activity.
Analytical Methodologies
For the analysis of 4-cyanomethyl-1,4-benzoxazin-3-one in research and development settings, standard chromatographic techniques are recommended.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for purity determination and quantification. UV detection would be appropriate given the aromatic nature of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or for identification purposes, GC-MS can be employed.[11] Derivatization might be necessary to improve volatility and thermal stability.
Safety and Handling
While specific toxicity data for 4-cyanomethyl-1,4-benzoxazin-3-one is not available, general precautions for handling novel, biologically active heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]
It is imperative to consult the Safety Data Sheet (SDS) for closely related compounds and to perform a thorough risk assessment before commencing any experimental work.[14]
References
- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry.
- Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.
- Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry.
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate.
- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed.
- Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc.
- Benzoxazinone synthesis. Organic Chemistry Portal.
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Synthesis And Characterization Of Novel 3h-phenoxazin-3-one,[2][9]benzoxazino[2,3-b]phenoxazine And Imidazo[4,5-b]phenoxazin-2(1h)-one Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at:
- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.
- Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.
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Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. Available at:
- SAFETY DATA SHEET. Fisher Scientific.
- Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PMC.
- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. ResearchGate.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
- Working with Hazardous Substances. Federal Institute for Occupational Safety and Health.
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